3-(5-Propylthiophen-2-yl)prop-2-enoic acid
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Overview
Description
- The compound has the following structure
Chemical Structure: C13H10O2S
.Description: It belongs to the class of organic compounds known as phenylthiophenes. These are organic compounds containing a thiophene ring substituted at the 2-position with a phenyl group.
Properties: It is a white powder with a molecular weight of 230.29 g/mol.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through various methods involving thienyl and phenyl moieties.
Industrial Production: Information on industrial-scale production methods is limited, but it may involve specialized chemical processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Research on its pharmacological properties.
Industry: May have applications in materials science or pharmaceuticals.
Mechanism of Action
- The exact mechanism of action is not well-documented. Further research is needed to understand its effects.
- Potential molecular targets and pathways remain to be explored.
Comparison with Similar Compounds
Similar Compounds: Other phenylthiophenes or related compounds.
Uniqueness: Highlight its distinct features compared to structurally similar compounds.
Remember that due to limited available data, some aspects may require further investigation. Researchers continue to explore the properties and applications of this intriguing compound
Properties
CAS No. |
70329-38-3 |
---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(E)-3-(5-propylthiophen-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H12O2S/c1-2-3-8-4-5-9(13-8)6-7-10(11)12/h4-7H,2-3H2,1H3,(H,11,12)/b7-6+ |
InChI Key |
VJJCIMYQMJQFLD-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC1=CC=C(S1)/C=C/C(=O)O |
Canonical SMILES |
CCCC1=CC=C(S1)C=CC(=O)O |
Origin of Product |
United States |
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